molecular formula C27H27N5O3S B15112034 4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one

4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one

カタログ番号: B15112034
分子量: 501.6 g/mol
InChIキー: DZRUMEJQJCSDEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one features a complex heterocyclic scaffold with three key structural motifs:

  • A thieno[2,3-b]pyridin-6(7H)-one core, providing a fused bicyclic system.
  • A 5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl) group at position 5, introducing a nitrogen-rich aromatic system with a piperazine side chain, which may enhance solubility and receptor-binding affinity .

特性

分子式

C27H27N5O3S

分子量

501.6 g/mol

IUPAC名

4-hydroxy-7-[(4-methoxyphenyl)methyl]-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C27H27N5O3S/c1-30-10-12-31(13-11-30)18-5-8-21-22(15-18)29-25(28-21)23-24(33)20-9-14-36-27(20)32(26(23)34)16-17-3-6-19(35-2)7-4-17/h3-9,14-15,33H,10-13,16H2,1-2H3,(H,28,29)

InChIキー

DZRUMEJQJCSDEM-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(N(C4=O)CC6=CC=C(C=C6)OC)SC=C5)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzimidazole moiety: This step typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.

科学的研究の応用

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

作用機序

The mechanism of action of 4-Hydroxy-7-(4-methoxybenzyl)-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

類似化合物との比較

Comparison with Structural Analogs

Thieno[2,3-b]pyridinone Derivatives

describes thieno[2,3-b]pyridin-4(7H)-one derivatives with diverse substituents (e.g., phenyl, triazolopyrimidine, or pyrazole groups). Key differences include:

  • Compound 5 in replaces the benzoimidazol-piperazine group with a 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl) moiety. This substitution reduces molecular weight (~450 Da vs.
  • Compound 6a–c features a phenyl group at position 7 instead of 4-methoxybenzyl, which may decrease metabolic stability due to the absence of a methoxy protecting group .
Table 1: Comparison of Thieno[2,3-b]pyridinone Derivatives
Compound Substituent at Position 5 Substituent at Position 7 Molecular Weight (Da) Notable Properties
Target Compound Benzoimidazol-2-yl + 4-methylpiperazine 4-Methoxybenzyl ~550 (estimated) High nitrogen content, polar
Compound 5 () Triazolopyrimidine Phenyl ~450 Moderate solubility, kinase inhibition potential
Compound 6a () Phenyl Phenyl ~400 Lipophilic, lower metabolic stability

Benzoimidazol-Piperazine Derivatives

and highlight compounds with benzoimidazol and piperazine motifs:

  • 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7) () shares the benzoimidazol-piperazine system but lacks the thieno-pyridinone core. This compound exhibits dual histamine H1/H4 receptor antagonism, suggesting that the target compound’s piperazine group may also confer receptor-binding versatility .
  • Pyrazino[1,2-a]pyrimidin-4-one derivatives () with 4-methylpiperazin-1-yl substituents demonstrate improved aqueous solubility compared to unsubstituted analogs, supporting the hypothesis that the target compound’s piperazine group enhances pharmacokinetic properties .

Piperazine-Containing Heterocycles

and describe compounds with 4-methylpiperazine attached to diverse scaffolds:

  • 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one () includes a sulfonyl-piperazine group, which increases acidity (pKa ~6.5) and membrane permeability compared to the target compound’s non-sulfonated piperazine .
  • (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate () replaces the thieno-pyridinone core with a pyrrolopyrazine system, resulting in a higher logP (~3.2 vs. ~2.5 estimated for the target), indicating greater lipophilicity .

Research Implications

The target compound’s unique combination of thieno-pyridinone, 4-methoxybenzyl, and benzoimidazol-piperazine groups distinguishes it from analogs in terms of:

  • Solubility : The piperazine moiety likely improves aqueous solubility compared to purely aromatic derivatives .
  • Receptor Binding : The benzoimidazol system may target enzymes like kinases or histamine receptors, as seen in and .
  • Metabolic Stability : The 4-methoxybenzyl group could slow oxidative metabolism compared to unsubstituted phenyl analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。